molecular formula C29H30N4O2S B2964859 N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide CAS No. 689228-10-2

N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide

Cat. No. B2964859
M. Wt: 498.65
InChI Key: DWEPEKQAGCAEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide” is a complex organic molecule. It contains several functional groups, including a quinazolinone, a piperidine, and a sulfanylacetamide . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone and piperidine rings would likely contribute to the rigidity of the molecule, while the benzyl and sulfanylacetamide groups could potentially participate in various interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely that it would be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .

Scientific Research Applications

Synthesis and Evaluation

N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide belongs to a class of compounds with potential applications in the synthesis of bioactive molecules, particularly those containing quinazoline and piperidine structures. For example, the synthesis and evaluation of the 2,4-diaminoquinazoline series, which includes compounds similar to N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide, have shown effectiveness as inhibitors of Mycobacterium tuberculosis growth, with certain molecular modifications enhancing potency (Odingo et al., 2014). Similarly, the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues has demonstrated significant broad-spectrum antitumor activity, suggesting the potential of these compounds in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial and Antitubercular Activity

Research on related compounds, such as new 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, has shown promising antimicrobial and antitubercular activities. While these compounds did not exhibit significant antitumor activity, they demonstrated potential against bacterial strains like Escherichia coli and Mycobacterium tuberculosis (Patel et al., 2013).

Antipsychotic Potential

Heterocyclic analogues of certain compounds, which may include structural elements similar to N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide, have been evaluated for their potential as antipsychotic agents. These studies focus on the binding to dopamine and serotonin receptors, indicating the potential of these compounds in the treatment of psychiatric disorders (Norman et al., 1996).

Potential in Antidepressant Development

The in vitro oxidative metabolism of compounds structurally related to N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide, such as Lu AA21004, a novel antidepressant, has been investigated. This research contributes to understanding the metabolic pathways and potential pharmacokinetics of similar compounds in the development of new antidepressants (Hvenegaard et al., 2012).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, and potential biological activities. It could also be interesting to explore its potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2S/c34-27(30-19-22-10-4-1-5-11-22)21-36-29-31-26-15-14-24(32-16-8-3-9-17-32)18-25(26)28(35)33(29)20-23-12-6-2-7-13-23/h1-2,4-7,10-15,18H,3,8-9,16-17,19-21H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEPEKQAGCAEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.